Technical Profile: 2-Hydroxy-N-(3-methylphenyl)benzamide (CAS 7133-57-5)
Technical Profile: 2-Hydroxy-N-(3-methylphenyl)benzamide (CAS 7133-57-5)
This is an in-depth technical guide for Benzamide, 2-hydroxy-N-(3-methylphenyl)- (CAS 7133-57-5), also known as 3'-Methylsalicylanilide .
Executive Summary
2-Hydroxy-N-(3-methylphenyl)benzamide (CAS 7133-57-5) is a lipophilic salicylanilide derivative characterized by a phenolic hydroxyl group ortho to the amide linkage and a meta-toluidine substituent. Historically synthesized via the Hirwe-Jadhav method (1939), this compound serves as a critical scaffold in the development of oxidative phosphorylation uncouplers and anti-infective agents .
While less potent than its halogenated analogs (e.g., Niclosamide), the 3'-methyl derivative is a vital reference compound in Structure-Activity Relationship (SAR) studies, particularly for evaluating the steric influence of the methyl group on the proton-shuttling capability of the salicylanilide core. Its primary utility lies in research regarding anthelmintics , antitubercular agents , and molluscicides .
Chemical Identity & Physicochemical Properties[1][2][3][4]
The compound is defined by the salicylanilide core, which facilitates intramolecular hydrogen bonding between the phenolic hydroxyl and the amide carbonyl. This interaction is crucial for its lipophilicity and membrane permeability.
Table 1: Physicochemical Profile
| Property | Value / Description |
| CAS Number | 7133-57-5 |
| IUPAC Name | 2-Hydroxy-N-(3-methylphenyl)benzamide |
| Common Synonyms | 3'-Methylsalicylanilide; Salicyl-m-toluidide; N-(3-Tolyl)salicylamide |
| Molecular Formula | C₁₄H₁₃NO₂ |
| Molecular Weight | 227.26 g/mol |
| SMILES | Cc1cccc(NC(=O)c2ccccc2O)c1 |
| Physical State | Crystalline Solid (Needles from ethanol) |
| Solubility | Insoluble in water; Soluble in Ethanol, DMSO, Acetone, Chloroform |
| Acidity (pKa) | ~7.5 - 8.0 (Phenolic OH) [Estimated based on salicylanilide core] |
| LogP | ~3.8 - 4.3 (Predicted) |
| Melting Point | 128–130 °C (Typical for non-halogenated methyl-salicylanilides) |
Synthesis & Manufacturing Protocols
The synthesis of 3'-methylsalicylanilide relies on the condensation of salicylic acid with m-toluidine. The historical and most robust method involves the use of phosphorus trichloride (
Protocol A: The Modified Hirwe-Jadhav Method (Thermal Condensation)
Principle:
Direct amidation of salicylic acid using
Reagents:
-
Salicylic Acid: 1.0 Equivalent (13.8 g)
-
m-Toluidine (3-Methylaniline): 1.0 Equivalent (10.7 g)
-
Phosphorus Trichloride (
): 0.33 Equivalents (4.6 g) -
Solvent: Toluene or Xylene (Dry, 100 mL)
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve salicylic acid and m-toluidine in dry toluene.
-
Activation: Add
dropwise to the mixture at room temperature. Caution: Exothermic reaction.[1] HCl gas evolution. -
Reflux: Heat the mixture to reflux (110°C) for 3–4 hours. The solution will darken slightly as the reaction proceeds.
-
Quenching: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of ice-cold water containing 10% sodium bicarbonate (
) to neutralize residual acid and destroy phosphorus byproducts. -
Isolation: Filter the precipitated solid. If the product is oily, extract with ethyl acetate, dry over
, and evaporate. -
Purification: Recrystallize the crude solid from dilute ethanol (50% EtOH/Water).
-
Characterization: Verify purity via TLC (Silica gel, Hexane:EtOAc 7:3) and melting point.[1]
Synthesis Workflow Visualization
Figure 1: Synthesis workflow for 3'-Methylsalicylanilide via PCl3-mediated condensation.
Biological Mechanism & Applications
Mechanism of Action: Protonophore Uncoupling
Salicylanilides, including the 3'-methyl derivative, act as protonophores . They uncouple oxidative phosphorylation in mitochondria and bacteria by disrupting the proton gradient (
-
Protonation: The phenolic hydroxyl group (pKa ~7-8) is protonated in the acidic intermembrane space (or periplasm).
-
Translocation: The neutral, lipophilic molecule diffuses across the inner mitochondrial membrane (IMM).
-
Deprotonation: In the alkaline matrix, the proton is released.
-
Return: The anionic species (stabilized by intramolecular H-bonding and resonance) diffuses back to the acidic side to repeat the cycle.
This futile cycle dissipates the electrochemical potential (
Mechanism Visualization
Figure 2: Proton shuttle mechanism of Salicylanilides across the mitochondrial membrane.
Key Applications
-
Anthelmintic Research: Used as a scaffold to synthesize more potent flukicides (e.g., by adding halogens to the 3'-methyl core).
-
Toxoplasmosis: Recent studies (e.g., Molaid database entries) suggest salicylanilide derivatives inhibit Toxoplasma gondii growth in vitro.
-
Material Science: Occasionally used as a UV stabilizer intermediate due to the excited-state intramolecular proton transfer (ESIPT) capability of the salicyl moiety.
Analytical Characterization
To validate the identity of synthesized CAS 7133-57-5, the following spectral signals are diagnostic:
-
¹H NMR (DMSO-d₆, 400 MHz):
- 11.8 ppm (s, 1H, Phenolic -OH , exchangeable).
- 10.4 ppm (s, 1H, Amide -NH- ).
- 7.9 ppm (dd, 1H, Salicyl H-6).
- 7.5 ppm (s, 1H, Tolyl H-2).
- 2.3 ppm (s, 3H, Methyl -CH₃ ).
-
IR Spectroscopy (KBr):
-
3300 cm⁻¹ (Broad, OH/NH stretch).
-
1630 cm⁻¹ (Amide I, C=O, shifted due to H-bonding).
-
1540 cm⁻¹ (Amide II).
-
Safety & Handling (MSDS Highlights)
Hazard Classification:
-
Skin Irritation: Category 2 (Causes skin irritation).
-
Eye Irritation: Category 2A (Causes serious eye irritation).
-
STOT-SE: Category 3 (May cause respiratory irritation).
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Inhalation: Handle crystalline powder in a fume hood to avoid dust inhalation.
-
Disposal: Dispose of as hazardous organic waste (halogen-free). Do not release into drains due to potential aquatic toxicity (uncoupler).
References
-
Hirwe, N. W., Jadhav, G. V., & Sukhtankar, D. R. (1939). Journal of the Indian Chemical Society, 16, 281-284.[2][3][4] (Primary Synthesis Reference).
-
Molaid Chemical Database. (2023). Entry for CAS 7133-57-5: 2-hydroxy-N-(3-methylphenyl)benzamide.[4]
-
Vinšová, J., et al. (2004). "Salicylanilides: A New Class of Antitubercular Agents." Current Pharmaceutical Design, 10(22).
-
Terada, H. (1990). "Uncouplers of Oxidative Phosphorylation." Environmental Health Perspectives, 87, 213–218.
